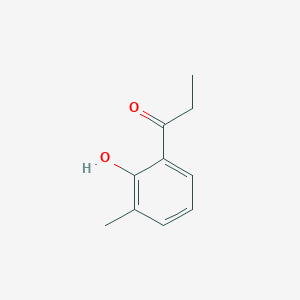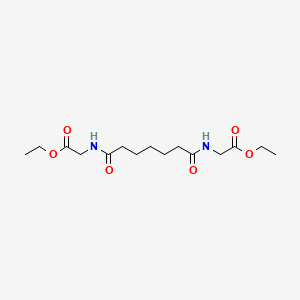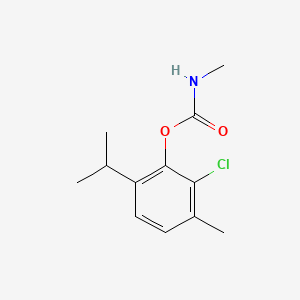![molecular formula C17H25NO3 B12003022 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol CAS No. 6972-89-0](/img/structure/B12003022.png)
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol is a novel chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound is a derivative of curcumin pyrazole and has been synthesized through a Mannich reaction, which introduces an aminoalkyl substituent into the molecule. The presence of the morpholine ring and the methoxy and prop-2-enyl groups contribute to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol involves a Mannich reaction of curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine . The reaction conditions typically include:
Reactants: Curcumin pyrazole, formaldehyde, and 2,6-dimethylmorpholine.
Solvent: Often carried out in an aqueous or alcoholic medium.
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Analyse Chemischer Reaktionen
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The methoxy and prop-2-enyl groups can undergo nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Wirkmechanismus
The mechanism of action of 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol involves its interaction with various molecular targets and pathways. The compound’s phenolic group can interact with enzymes and receptors, modulating their activity. The morpholine ring and other substituents may enhance its binding affinity and specificity for certain targets, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
2-[(2,6-Dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol can be compared with other similar compounds, such as:
Curcumin: The parent compound, which has lower solubility and bioavailability.
Curcumin Pyrazole: A derivative with enhanced biological activity but similar solubility issues.
Other Mannich Derivatives: Compounds with similar aminoalkyl substituents that exhibit improved solubility and bioavailability.
The uniqueness of this compound lies in its combination of the morpholine ring, methoxy group, and prop-2-enyl group, which contribute to its distinctive chemical and biological properties.
Eigenschaften
| 6972-89-0 | |
Molekularformel |
C17H25NO3 |
Molekulargewicht |
291.4 g/mol |
IUPAC-Name |
2-[(2,6-dimethylmorpholin-4-yl)methyl]-6-methoxy-4-prop-2-enylphenol |
InChI |
InChI=1S/C17H25NO3/c1-5-6-14-7-15(17(19)16(8-14)20-4)11-18-9-12(2)21-13(3)10-18/h5,7-8,12-13,19H,1,6,9-11H2,2-4H3 |
InChI-Schlüssel |
XLPOFFREQSDPEX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(CC(O1)C)CC2=C(C(=CC(=C2)CC=C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[(E)-{2-[({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B12002944.png)



![1-(2-{4-[(1Z)-1-(4-fluorophenyl)-2-phenyl-1-propenyl]phenoxy}ethyl)pyrrolidine 2-hydroxy-1,2,3-propanetricarboxylate](/img/structure/B12002959.png)

![{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12002964.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B12002995.png)
![4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2,4-dichlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12002998.png)

![2,4-Bis[(dimethylamino)methyl]-6-methylphenol](/img/structure/B12003010.png)
![N'-[(E)-(5-methyl-2-furyl)methylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003016.png)
![Benzenamine, N-[(4-methoxyphenyl)methylene]-4-(trifluoromethyl)-](/img/structure/B12003018.png)
